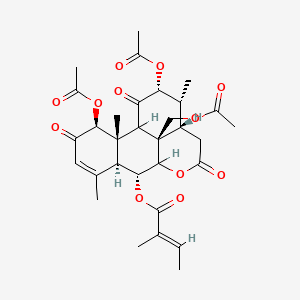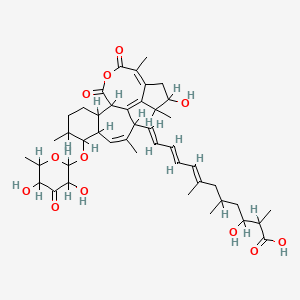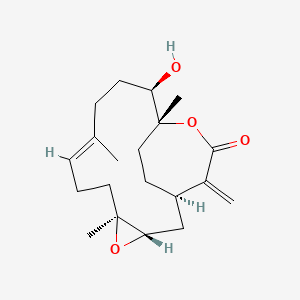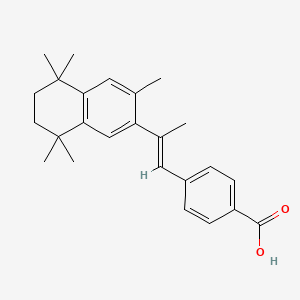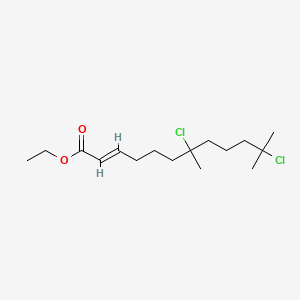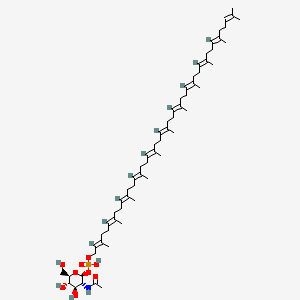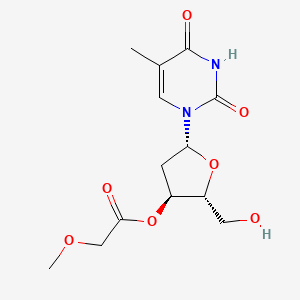
o-(3-Pentenyl)toluene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“o-(3-Pentenyl)toluene”, also known as “5-O-TOLYL-2-PENTENE 98” or “1-Methyl-2-(3-pentenyl)benzene”, is a chemical compound with the molecular formula C12H16 . It contains a total of 28 bonds, including 12 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, and 1 six-membered ring .
Molecular Structure Analysis
The molecular structure of “this compound” includes a six-membered aromatic ring, a double bond, and multiple single bonds . The structure data file (SDF/MOL File) contains information about the atoms, bonds, connectivity, and coordinates of the molecule .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not well documented, related compounds such as toluene undergo various reactions. For instance, toluene can undergo oxidation to form benzoic acid, which can then react with NH3 to form ammonium benzoate . Toluene can also react with OH radicals, leading to the formation of cresols and RO2 .科学的研究の応用
Industrial and Environmental Applications
o-(3-Pentenyl)toluene, closely related to the family of toluene compounds, has been implicated in various industrial and environmental contexts. For instance, toluene diisocyanate (TDI), a compound structurally related to this compound, is prominently utilized in the production of flexible polyurethane (PUR) foams, surface coatings, cast elastomers, sealants, and adhesives. This wide range of applications underscores the importance of toluene compounds in industrial manufacturing processes (Ott, Diller, & Jolly, 2003). Furthermore, the application of toluene in bioremediation processes, specifically for the removal of monoaromatic pollutants such as benzene, toluene, ethylbenzene, and xylene from groundwater, highlights its significance in environmental remediation efforts (Farhadian, Vachelard, Duchez, & Larroche, 2008).
Neurological and Behavioral Research
In the realm of neurological and behavioral sciences, research has focused on understanding the neurotoxic effects of toluene. Studies have revealed that exposure to toluene can impact the central nervous system (CNS), with both depressant and excitatory effects reported, depending on the concentration and exposure conditions. These insights are critical in comprehending the behavioral and neurological ramifications of toluene exposure, thereby contributing to occupational safety and public health guidelines (Benignus, 1981).
Occupational Safety and Health
Occupational exposure to toluene compounds like TDI has been linked to risks such as occupational asthma (OA), prompting rigorous studies to establish safe exposure limits and mitigate health risks for workers in relevant industries. These studies are foundational in shaping workplace safety standards and protective measures (Daniels, 2018).
Safety and Hazards
While specific safety and hazards information for “o-(3-Pentenyl)toluene” is not available, related compounds such as toluene can cause symptoms like irritation of the eyes and nose, weakness, exhaustion, confusion, euphoria, dizziness, headache, and dermatitis upon exposure. Toluene exposure may also cause liver and kidney damage .
特性
IUPAC Name |
1-methyl-2-pent-3-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-3-4-5-9-12-10-7-6-8-11(12)2/h3-4,6-8,10H,5,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEQCTWCOZGWSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCCC1=CC=CC=C1C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801045279 |
Source


|
| Record name | 1-Methyl-2-(3-penten-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801045279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6047-69-4 |
Source


|
| Record name | 1-Methyl-2-(3-penten-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6047-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-2-(3-penten-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801045279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3S,5R,10R,13R,14S,17R)-3-[(2S,3S,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1238273.png)


